molecular formula C15H24N4O3S B5680028 (4aR*,8aR*)-2-[(2-aminopyridin-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-[(2-aminopyridin-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5680028
M. Wt: 340.4 g/mol
InChI Key: URXMRUXPQTWZDH-UKRRQHHQSA-N
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Description

Naphthyridine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and chemical properties. These compounds are structurally related to quinolines and isoquinolines but are distinguished by their two nitrogen atoms in the ring system, offering unique reactive sites for chemical modifications.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the reaction of aminopyridines with various aldehydes, ketones, or alcohols, under specific conditions. For instance, Hamada et al. (1971) described the high-yield synthesis of 1,8-naphthyridines by reacting 2-aminopyridines with glycerol in the presence of sodium m-nitrobenzenesulfonate in sulfuric acid. Such methodologies highlight the versatility of starting materials and the potential for generating diverse naphthyridine structures through methylation and other modifications.

Molecular Structure Analysis

Molecular structure analysis of naphthyridine derivatives, including theoretical and experimental approaches, provides insight into their chemical behavior. Gültekin et al. (2020) performed a combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, using techniques like XRD, FT-IR, UV-VIS, and NMR, alongside DFT calculations. Such studies reveal the molecular geometry, electronic structure, and reactivity of naphthyridine derivatives.

Chemical Reactions and Properties

Naphthyridine derivatives undergo a variety of chemical reactions, including substitution, addition, and cyclization, which can modify their chemical properties significantly. The synthesis process itself, as well as post-synthesis modifications, play a crucial role in determining the chemical functionality of these compounds.

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of sulfonyl groups or other substituents can alter these properties, affecting their behavior in chemical reactions and potential applications in materials science.

Chemical Properties Analysis

Naphthyridine derivatives exhibit diverse chemical properties, including their reactivity towards nucleophiles and electrophiles, redox characteristics, and potential as ligands in coordination chemistry. The presence of nitrogen atoms and other functional groups within the naphthyridine core allows for a wide range of chemical behaviors, making these compounds valuable for various applications in organic synthesis and medicinal chemistry.

References:

properties

IUPAC Name

(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-23(21,22)19-8-5-15(20)4-7-18(10-13(15)11-19)9-12-3-2-6-17-14(12)16/h2-3,6,13,20H,4-5,7-11H2,1H3,(H2,16,17)/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXMRUXPQTWZDH-UKRRQHHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CCN(CC2C1)CC3=C(N=CC=C3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)CC3=C(N=CC=C3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol

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